Robotnikinin

概要

説明

ロホットニキニンは、ソニックヘッジホッグ(Shh)シグナル伝達経路の低分子化学阻害剤です。 細胞株、ヒト初代ケラチノサイト、およびヒト皮膚の合成モデルにおいて、細胞外ソニックヘッジホッグタンパク質に直接結合してそのシグナル伝達を阻害することが知られています

準備方法

合成経路および反応条件

ロホットニキニンは、環状構造の形成を含む一連の化学反応により合成できます。合成経路は通常、次の手順を含みます。

環状構造の形成: 環状構造は、一連の環化反応により形成されます。これには、所望の環状構造の形成を促進するために、特定の試薬と触媒を使用することが含まれます。

工業的製造方法

ロホットニキンの工業的製造には、大規模製造のために合成経路を最適化することが含まれます。これには以下が含まれます。

反応条件の最適化: 温度、圧力、溶媒の選択などの反応条件を最適化して、収率と純度を最大限に高めます。

精製プロセス: クロマトグラフィーや結晶化などの高度な精製技術を使用して、研究および治療用途に適した高純度のロホットニキニンを得ます.

化学反応の分析

反応の種類

ロホットニキニンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: ロホットニキニンは酸化反応を起こし、酸化誘導体の形成につながります。

還元: 還元反応は、分子内の特定の官能基を修飾できます。

一般的な試薬と条件

酸化剤: ロホットニキニンとの反応で使用される一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、還元反応で使用されます。

置換試薬: さまざまなハロゲン化剤や求核剤が置換反応で使用されます.

主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたロホットニキニンのさまざまな誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を示す可能性があります .

科学研究への応用

ロホットニキニンは、以下を含む幅広い科学研究への応用を備えています。

科学的研究の応用

Binding Characteristics

- Binding Affinity : Robotnikinin demonstrates a binding affinity with a dissociation constant () of approximately 3.1 μM .

- Concentration-Dependent Inhibition : Studies indicate that this compound can inhibit Shh signaling in a concentration-dependent manner, showing significant effects at concentrations as low as 1.56 μM .

Cancer Treatment

This compound has been investigated for its potential in treating cancers associated with aberrant Hedgehog pathway activation, such as basal cell carcinoma and medulloblastoma.

Case Study: Basal Cell Carcinoma

- Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.

- Methodology : In vitro studies using human skin cells and synthetic skin tissue demonstrated that this compound effectively reduced levels of Gli1 and Gli2 mRNA, key transcription factors activated by Shh signaling .

- Results : Significant repression of Gli1/Gli2 was observed without cytotoxic effects on normal cells, suggesting a favorable therapeutic index.

Developmental Biology

This compound's ability to modulate Hedgehog signaling has implications beyond oncology; it is also relevant in developmental biology studies.

Case Study: Embryonic Development

- Objective : To assess the role of this compound in embryonic stem cell differentiation.

- Methodology : Experiments involved treating embryonic stem cells with this compound to observe changes in differentiation pathways influenced by Shh.

- Results : Findings indicated altered differentiation patterns consistent with reduced Hedgehog pathway activity, highlighting its potential as a tool for studying developmental processes .

Comparative Analysis of Hedgehog Pathway Inhibitors

| Compound | Mechanism of Action | Binding Site | Clinical Status |

|---|---|---|---|

| This compound | Binds Sonic Hedgehog directly | Shh protein | Preclinical studies |

| Cyclopamine | Binds Smoothened | Smoothened receptor | Clinical trials ongoing |

| Vismodegib | Binds Smoothened | Smoothened receptor | Approved for use |

Potential Research Areas

- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies targeting other components of the Hedgehog pathway.

- Biomarker Development : Identifying predictive biomarkers that could enhance patient selection for therapies involving this compound.

作用機序

ロホットニキニンは、ソニックヘッジホッグタンパク質に直接結合することによりその効果を発揮し、パッチド受容体との相互作用を阻害します。 この阻害は、下流のシグナル伝達分子であるスムーズンドの活性化を防ぎ、最終的にGli媒介による標的遺伝子の転写の抑制につながります . これに関与する分子標的および経路には、ソニックヘッジホッグタンパク質、パッチド受容体、スムーズンド、およびGli転写因子などがあります .

類似の化合物との比較

類似の化合物

シクロパミン: スムーズンドに結合してソニックヘッジホッグ経路を阻害する天然に存在するアルカロイド.

SANT1: スムーズンドを阻害する合成低分子.

GANT58およびGANT61: スムーズンドの下流でソニックヘッジホッグ経路を阻害する低分子.

ロホットニキニンの独自性

ロホットニキニンは、スムーズンドなどの下流成分を標的とする他の阻害剤とは異なり、ソニックヘッジホッグタンパク質を直接標的とするため、その作用機序において独自性があります。 この直接阻害は、ソニックヘッジホッグシグナル伝達経路を調節するための別の方法を提供し、治療用途における潜在的な利点を提供します .

類似化合物との比較

Similar Compounds

Cyclopamine: A naturally occurring alkaloid that inhibits the Sonic Hedgehog pathway by binding to Smoothened.

SANT1: A synthetic small molecule that inhibits Smoothened.

GANT58 and GANT61: Small molecules that inhibit the Sonic Hedgehog pathway downstream of Smoothened.

Uniqueness of Robotnikinin

This compound is unique in its mechanism of action as it directly targets the Sonic Hedgehog protein, unlike other inhibitors that target downstream components such as Smoothened. This direct inhibition provides a distinct approach to modulating the Sonic Hedgehog signaling pathway and offers potential advantages in therapeutic applications .

生物活性

Robotnikinin is a small molecule identified as an inhibitor of the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in various developmental processes and is implicated in several cancers. Discovered through a high-throughput screening of small molecules, this compound binds directly to the Shh protein, blocking its signaling capabilities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

This compound functions by binding to the Shh protein, preventing its interaction with the Patched 1 (Ptc1) receptor, which is essential for Shh signaling. This inhibition occurs upstream of Smoothened (Smo), another critical component in the pathway. Unlike other inhibitors such as cyclopamine, this compound does not compete for Smo binding, indicating a unique mechanism that could be advantageous in therapeutic contexts.

Binding Characteristics

- Binding Affinity : this compound exhibits a dissociation constant () of approximately 3.1 μM, indicating moderate binding affinity to Shh .

- Concentration-Dependent Activity : Studies show that this compound can inhibit Shh-induced Gli1 and Gli2 transcription in a concentration-dependent manner, with significant repression observed at concentrations as low as 30 μM .

In Vitro Studies

- Cell Line Experiments : In NIH3T3 cells transformed with a Gli-luciferase construct, this compound demonstrated effective inhibition of Shh signaling at varying concentrations. Notably, it showed comparable inhibition to cyclopamine at higher concentrations .

- Primary Human Cells : In experiments using primary human keratinocytes stimulated with N-palmitoylated ShhN, this compound effectively repressed Gli2 and Gli1 transcription levels after 30 hours of incubation. At a concentration of 100 μM, Gli2 transcription was nearly abolished .

- Synthetic Skin Models : this compound was tested on synthetic human skin tissue derived from primary keratinocytes. The results indicated reduced levels of Gli1 and Gli2 mRNA without affecting tissue histology, showcasing its potential for therapeutic applications in skin-related conditions .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to predict the binding mode of this compound to the Shh protein. These simulations suggest that this compound occupies the pseudo-active site of Shh, providing insights into its inhibitory action and guiding future inhibitor design .

Cancer Research

This compound's role in inhibiting aberrant Shh signaling has significant implications for cancer therapy. The Hedgehog pathway is often misregulated in various cancers, including basal cell carcinoma and medulloblastoma. By blocking this pathway, this compound could serve as a therapeutic agent in treating tumors associated with Hedgehog signaling dysregulation.

Combination Therapies

Recent studies have investigated the efficacy of combining this compound with other therapeutic agents like vismodegib. Preliminary results indicate that such combinations may enhance anti-tumor activity compared to monotherapy .

Data Summary

| Study Type | Findings | Concentration Range |

|---|---|---|

| NIH3T3 Cell Line | Inhibition of Shh signaling | Up to 30 μM |

| Primary Human Keratinocytes | Repression of Gli1/Gli2 transcription | 100 μM |

| Synthetic Skin Tissue | Reduced Gli1/Gli2 mRNA levels | Not specified |

| Molecular Dynamics Simulations | Predicted binding mode at pseudo-active site | Not applicable |

特性

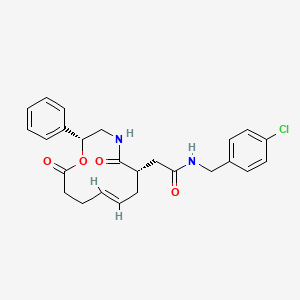

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDSZZCLAHXSAE-BQIDRLATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。